ビス(トリフルオロメタンスルホニル)イミドナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

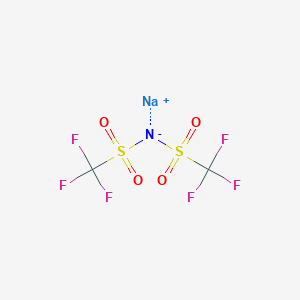

Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the formula C₂F₆NNaO₄S₂. It is known for its high chemical and thermal stability, making it a valuable reagent in various scientific and industrial applications. This compound is often used as an electrolyte in batteries and fuel cells, as well as a Lewis acid and ionic liquid .

科学的研究の応用

Key Applications

-

Electrolyte for Batteries and Fuel Cells

- Sodium bis(trifluoromethanesulfonyl)imide is extensively used as an electrolyte in sodium-ion batteries and fuel cells due to its excellent ionic conductivity and thermal stability. It enhances the electrochemical performance of these devices, making them more efficient for energy storage and conversion applications .

- Case Study : Research indicates that sodium bis(trifluoromethanesulfonyl)imide demonstrates superior performance compared to other salts in sodium-based battery systems, particularly in terms of cycle life and efficiency .

-

Ionic Liquids

- This compound is a key component in the formulation of ionic liquids, which are salts that remain liquid at room temperature. Ionic liquids have diverse applications, including use as solvents in chemical synthesis, extraction processes, and as electrolytes in various electrochemical systems .

- Data Table : Comparison of Electrochemical Stability Windows for Ionic Liquids

Ionic Liquid Type Electrochemical Stability Window (V) 1-Ethyl-3-methylimidazolium TFSI 4.1 N-Pentyl-N-methylpyrrolidinium TFSI 6.1 N-Tributyl-N-methylammonium TFSI 5.8

-

Lewis Acid Catalysis

- Sodium bis(trifluoromethanesulfonyl)imide acts as a Lewis acid in various chemical reactions, facilitating catalysis and organic synthesis. Its ability to accept electron pairs makes it valuable in forming new bonds during chemical transformations .

- Case Study : In a study on organic synthesis, sodium bis(trifluoromethanesulfonyl)imide was used to enhance reaction rates and yields in the formation of complex organic molecules.

- Surface Finishing and Coatings

- Environmental Applications

作用機序

Target of Action

Sodium bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion . Its primary targets are the electrolyte systems in batteries and fuel cells . It is also used as a Lewis acid and in ionic liquids .

Mode of Action

As an electrolyte in batteries and fuel cells, sodium bis(trifluoromethanesulfonyl)imide provides a medium for the flow of ions from the anode to the cathode, facilitating the redox reactions that power the device . As a Lewis acid, it can accept a pair of electrons, participating in various chemical reactions .

Biochemical Pathways

While sodium bis(trifluoromethanesulfonyl)imide is primarily used in electrochemical systems rather than biological systems, it plays a crucial role in the electrochemical pathways within these systems. It facilitates the movement of ions, enabling the redox reactions that generate electricity .

Pharmacokinetics

Its properties such as high thermal and chemical stability make it a valuable component in batteries and fuel cells .

Result of Action

The use of sodium bis(trifluoromethanesulfonyl)imide in batteries and fuel cells results in efficient ion transport, contributing to the high performance of these devices . In the context of ionic liquids and as a Lewis acid, it can participate in a variety of chemical reactions .

Action Environment

The action of sodium bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, it has been noted for its ability to suppress crystallinity in poly(ethylene oxide), increasing the conductivity of this polymer below its melting point at 50°C . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its properties .

生化学分析

Biochemical Properties

Sodium bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it serves as an electrolyte in batteries and fuel cells, facilitating ion transport and enhancing the efficiency of these devices . Additionally, Sodium bis(trifluoromethanesulfonyl)imide acts as a Lewis acid, participating in catalytic reactions and stabilizing reaction intermediates . Its interactions with biomolecules are primarily based on ionic and electrostatic interactions, which can alter the conformation and activity of enzymes and proteins.

Cellular Effects

Sodium bis(trifluoromethanesulfonyl)imide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in the cellular environment can lead to changes in the activity of ion channels and transporters, affecting ion homeostasis and cellular signaling . Furthermore, Sodium bis(trifluoromethanesulfonyl)imide can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in metabolic and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of Sodium bis(trifluoromethanesulfonyl)imide involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For instance, as a Lewis acid, it can stabilize reaction intermediates and facilitate catalytic reactions. Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium bis(trifluoromethanesulfonyl)imide can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to Sodium bis(trifluoromethanesulfonyl)imide may lead to gradual changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of Sodium bis(trifluoromethanesulfonyl)imide in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function and metabolism, while higher doses can lead to significant changes in cellular processes . For example, high doses of Sodium bis(trifluoromethanesulfonyl)imide may cause toxicity and adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Sodium bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an electrolyte and Lewis acid allows it to participate in redox reactions and other metabolic processes . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s effects on cellular metabolism.

Transport and Distribution

The transport and distribution of Sodium bis(trifluoromethanesulfonyl)imide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific ion channels and transporters, affecting its localization and accumulation within cells . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can bind to various proteins, influencing its distribution and activity within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.

Subcellular Localization

Sodium bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications For instance, Sodium bis(trifluoromethanesulfonyl)imide may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(trifluoromethanesulfonyl)imide typically involves the reaction of trifluoromethanesulfonyl chloride with an imide to form trifluoromethanesulfonylimide. This intermediate is then reacted with sodium hydroxide to produce the final product .

Industrial Production Methods: In industrial settings, the production of sodium bis(trifluoromethanesulfonyl)imide involves the use of trifluoromethane halogenated sulfonyl, liquid ammonia, and organic amine alkali. The mixture is distilled to reclaim the solvent, and the resulting solid is reacted with an alkali metal oxide in an aqueous solution. The final product is obtained through decompressed dehydrating and drying .

化学反応の分析

Types of Reactions: Sodium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including substitution and catalysis. It is known for its role as a Lewis acid, which allows it to accept electron pairs and form new bonds .

Common Reagents and Conditions: Common reagents used in reactions with sodium bis(trifluoromethanesulfonyl)imide include organic solvents like acetonitrile and dimethyl sulfoxide. The compound is stable under a wide range of conditions, making it suitable for various organic synthesis reactions .

Major Products Formed: The major products formed from reactions involving sodium bis(trifluoromethanesulfonyl)imide depend on the specific reaction conditions and reagents used. For example, it can form stable complexes with various metals and organic compounds .

類似化合物との比較

Lithium bis(trifluoromethanesulfonyl)imide: Used in lithium-ion batteries for its high dissociation and conductivity.

Potassium bis(trifluoromethanesulfonyl)imide: Similar applications in batteries and as a Lewis acid.

Magnesium bis(trifluoromethanesulfonyl)imide: Used in various organic synthesis reactions.

Uniqueness: Sodium bis(trifluoromethanesulfonyl)imide is unique due to its high chemical and thermal stability, making it suitable for a wide range of applications. Its ability to form stable complexes and act as a Lewis acid sets it apart from other similar compounds .

生物活性

Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) is a compound that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique properties make it suitable for applications such as electrolytes in batteries and fuel cells. This article delves into the biological activity of NaTFSI, examining its effects, interactions, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₂F₆NNaO₄S₂ |

| Molecular Weight | 303.13 g/mol |

| Appearance | White Powder |

| Purity | ≥99% |

| Melting Point | 257-258 °C |

| Boiling Point | 400 °C at 101.3 kPa |

| Density | 2.15 g/cm³ |

| Water Solubility | Soluble |

NaTFSI functions primarily as a salt in ionic liquids and plays a crucial role in enhancing the conductivity of electrolytes. Its biological activity is largely linked to its interactions with biological membranes and cellular components. Research indicates that NaTFSI can influence ion transport processes, which are fundamental to cellular functions.

- Electrolytic Properties : NaTFSI is known for its high ionic conductivity, making it an effective electrolyte in sodium-ion batteries. This property is essential for maintaining the electrochemical balance necessary for cellular activities.

- Interaction with Biological Membranes : Studies have shown that NaTFSI can affect membrane permeability and ion channel activity, potentially influencing cellular signaling pathways and metabolic processes.

1. Sodium-Ion Batteries

In a study published in ACS Applied Materials & Interfaces, NaTFSI was utilized in protic ionic liquid-based electrolytes for sodium-ion batteries (SIBs). The results demonstrated that cells using NaTFSI exhibited stable cycling behavior over 100 cycles with high coulombic efficiency (>99.9%) and specific discharge capacities around 93 mA h/g . This stability suggests that NaTFSI may have beneficial effects on the longevity of battery components, which could be extrapolated to biological systems where ion stability is crucial.

2. Electrochemical Behavior

Research comparing various conductive salts in sodium batteries indicated that NaTFSI often leads to poorer performance due to excessive side reactions, which can increase impedance and affect overall efficiency . This finding highlights the importance of understanding the biochemical implications of salt interactions within biological environments, as similar reactions could occur in vivo.

Research Findings

特性

CAS番号 |

91742-21-1 |

|---|---|

分子式 |

C2HF6NNaO4S2 |

分子量 |

304.15 g/mol |

IUPAC名 |

sodium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

InChIキー |

QXZNUMVOKMLCEX-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。